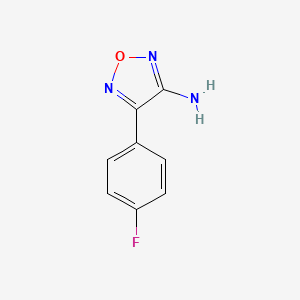

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Descripción

The Significance of 1,2,5-Oxadiazole (Furazan) Scaffolds in Modern Chemical Science

The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), is a five-membered heterocycle containing one oxygen and two nitrogen atoms. sci-hub.sewikipedia.org While less common in medicinal chemistry compared to its 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers, the furazan scaffold possesses a unique set of properties that make it valuable. nih.govacs.orgresearchgate.net

Furazans are noted for their significant electron-withdrawing character, which can be comparable to that of a trifluoromethyl group. sci-hub.se This property allows them to serve as bioisosteres for other chemical groups, such as nitro aromatics, potentially improving the "drug-likeness" of a molecule by optimizing activity and stability. sci-hub.se The incorporation of the furazan ring can enhance the physical and biological properties of a compound. nih.gov

Beyond medicinal chemistry, the furazan ring is a key component in the development of high-energy density materials. sci-hub.se The synthesis of furazan derivatives often starts from 1,2-diketone oximes. wikipedia.org For example, diaminofurazan can be prepared from diaminoglyoxime. wikipedia.org Research has demonstrated that 1,2,5-oxadiazoles are an important class of compounds with diverse biological activities. mdpi.com

Table 1: Comparison of Oxadiazole Isomers

| Isomer | Common Name | Prevalence in Medicinal Chemistry | Key Characteristics |

|---|---|---|---|

| 1,2,5-Oxadiazole | Furazan | Less common | Strong electron-withdrawing nature, bioisostere for nitro groups. sci-hub.se |

| 1,2,4-Oxadiazole (B8745197) | N/A | Widespread | Used as bioisosteric replacements for esters and amides to improve metabolic stability. nih.gov |

Contextualizing 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine within Fluorinated Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a well-established strategy in drug discovery. tandfonline.com Approximately 20% of all pharmaceuticals on the market contain fluorine. rsc.org The fusion of a heterocyclic framework with fluorine atoms often enhances the therapeutic potential of a compound. nih.gov

The presence of a fluorine atom, as in the 4-fluorophenyl group of the target molecule, can profoundly influence a molecule's properties:

Metabolic Stability : The carbon-fluorine bond is very strong, which can block metabolic pathways and increase a drug's half-life. tandfonline.com

Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. rsc.orgnih.gov

Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with biological targets, improving binding affinity. rsc.org

Acidity/Basicity : Fluorine can modulate the pKa of nearby functional groups, which affects a compound's ionization state and bioavailability. chim.ittandfonline.comnih.gov

Therefore, this compound combines the electron-withdrawing nature of the furazan ring with the property-modulating effects of fluorine. This combination is a key strategy in modern medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. chim.ittandfonline.com

Overview of Academic Research Trajectories for Related Oxadiazole Derivatives

Research into oxadiazole derivatives has yielded a wide range of compounds with significant biological activities. While the 1,2,5-isomer is less explored, the 1,2,4- and 1,3,4-isomers are prominent scaffolds in numerous drug discovery programs. nih.govacs.orgresearchgate.net

Anticancer Activity : Various oxadiazole derivatives have been investigated for their potential as anticancer agents. nih.govijsrst.com For instance, certain N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown significant growth inhibition against multiple cancer cell lines. nih.govacs.org

Antimicrobial and Antiviral Effects : The oxadiazole core is present in many compounds designed to combat bacterial, fungal, and viral infections. ijsrst.comindexcopernicus.com

Central Nervous System (CNS) Activity : Researchers have designed oxadiazole-based compounds with neuroprotective effects, targeting conditions like Alzheimer's disease. ijsrst.com

Cardiovascular Applications : Some derivatives have been developed as agents to treat hypertension and thrombosis. ijsrst.com

The research trajectory for 1,2,5-oxadiazoles (furazans) is distinct, with historical applications in energetic materials but growing interest in their pharmacological potential. sci-hub.semdpi.com Studies have explored furazan derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase. researchgate.net The synthesis of aminofurazans and their subsequent chemical modifications are active areas of investigation. mdpi.commdpi.com

Fundamental Research Challenges and Opportunities Pertaining to this compound

The primary research challenge associated with this compound is its synthesis. The construction of unsymmetrically substituted furazan rings can be complex. While general methods for creating the 1,2,5-oxadiazole ring exist, such as the dehydration of α-dioximes, achieving specific substitution patterns like that in the target molecule requires tailored synthetic routes that are not widely documented. wikipedia.org The introduction of the 4-fluorophenyl group at a specific position next to an amine group on the furazan ring presents a significant synthetic hurdle that needs to be overcome. organic-chemistry.org

Despite these challenges, the compound offers considerable opportunities.

Novel Scaffolds for Drug Discovery : As a relatively unexplored scaffold, it represents a novel chemical space. Its unique combination of a fluorinated phenyl ring and an aminofurazan core could lead to compounds with new biological activities or improved properties over existing drugs.

Development of New Synthetic Methods : The difficulty in synthesizing this compound highlights an opportunity for the development of new, efficient, and regioselective synthetic methodologies for substituted furazans.

Probing Biological Systems : This molecule can be used as a chemical tool to probe biological systems, leveraging the properties of the furazan ring as a bioisostere and the fluorine atom as a marker for 19F-NMR studies. nih.gov

The exploration of this compound and related structures could expand the chemical toolbox for medicinal chemists and materials scientists, potentially leading to the discovery of new therapeutic agents and advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPNLNCQHQETKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Fluorophenyl 1,2,5 Oxadiazol 3 Amine

Established Synthetic Routes for 1,2,5-Oxadiazole Ring Formation

The synthesis of the 1,2,5-oxadiazole (furazan) ring is a distinct process in heterocyclic chemistry, differing significantly from the routes leading to its 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers. nih.govijper.org Formation of the 1,2,5-oxadiazole structure typically requires precursors that already contain two adjacent nitrogen-functionalized carbon atoms, which then undergo cyclization to form the characteristic C-C-N-O-N ring system.

Cyclization Reactions from Precursor Nitriles with Hydroxylamine (B1172632)

The reaction of nitriles with hydroxylamine is a cornerstone in the synthesis of oxadiazoles (B1248032). nih.gov However, to form the 1,2,5-oxadiazole ring, this reaction is typically applied to precursors containing vicinal nitrile or related functionalities. A common starting point is the conversion of an α-dinitrile to a dioxime (a glyoxime), which can then be cyclized.

The general pathway involves:

Amidoxime (B1450833) Formation : The fundamental reaction involves the nucleophilic addition of hydroxylamine to a nitrile (R-C≡N) to form an amidoxime [R-C(NH₂)=NOH]. nih.gov

Dioxime Precursor : For 1,2,5-oxadiazoles, a common precursor is a glyoxime (B48743), which can be prepared from a 1,2-dicarbonyl compound and hydroxylamine, or from an α-cyanoketone.

Dehydrative Cyclization : The glyoxime precursor undergoes intramolecular cyclodehydration, where the two hydroxylamino groups condense to form the N-O-N linkage of the 1,2,5-oxadiazole ring, eliminating two molecules of water.

This contrasts with the synthesis of 1,2,4-oxadiazoles, which typically involves the reaction of a single amidoxime with a carboxylic acid derivative. nih.gov

Amidoxime-Based Cyclodehydration Approaches

Amidoximes are critical intermediates in oxadiazole synthesis. nih.govnih.gov For the 1,2,5-isomer, the strategy revolves around the cyclization of molecules containing two suitably positioned nitrogen- and oxygen-bearing functional groups derived from amidoximes. A key approach is the cyclization of an α-amino amidoxime. In this pathway, the amino group and the oxime hydroxyl group of the same molecule react to form the heterocyclic ring. This intramolecular cyclization is often promoted by dehydrating or oxidizing agents, which facilitate the elimination of water and the formation of the N-O bond.

Another amidoxime-based strategy involves the oxidative dimerization of amidoximes, although this can lead to various products, including the N-oxide derivative (furoxan).

Strategies Involving Oxidative Cyclization

Oxidative cyclization provides a powerful method for forming the 1,2,5-oxadiazole ring, particularly for synthesizing its N-oxide derivative, the furoxan ring, which can subsequently be reduced to the target furazan (B8792606). These reactions often involve the oxidation of 1,2-diamidoximes or glyoximes. Common oxidizing agents include iodobenzene (B50100) diacetate (PIDA), N-bromosuccinimide (NBS), or even electrochemical methods. rsc.orgmdpi.com The mechanism typically involves the formation of radical or cationic intermediates that facilitate the intramolecular N-O bond formation. For instance, the oxidation of a glyoxime can lead directly to the formation of the 1,2,5-oxadiazole ring through a dehydrative cyclization process.

Specific Synthesis of 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine and its Direct Precursors

A definitive, published synthetic protocol for this compound was not identified in a survey of available literature. However, based on established methodologies for constructing 3-amino-4-aryl-1,2,5-oxadiazoles, a plausible synthetic pathway can be proposed. This route would logically proceed through the formation and subsequent cyclization of a key intermediate: 2-amino-2-(4-fluorophenyl)acetamidoxime .

The proposed multi-step synthesis would be as follows:

α-Amination of a Phenylacetonitrile Derivative : The synthesis would likely commence with a (4-fluorophenyl)acetonitrile derivative. An amino group must be introduced at the α-carbon (the carbon adjacent to the nitrile group).

Formation of the α-Amino Amidoxime Precursor : The resulting 2-amino-2-(4-fluorophenyl)acetonitrile (B1270793) would then be reacted with hydroxylamine. The hydroxylamine adds across the nitrile's carbon-nitrogen triple bond to yield the crucial 2-amino-2-(4-fluorophenyl)acetamidoxime intermediate. nih.gov

Intramolecular Cyclization : The final step is the ring-closing reaction of the α-amino amidoxime. This intramolecular cyclization, likely an oxidative process, would involve the formation of a bond between the nitrogen of the amino group and the oxygen of the oxime, closing the five-membered ring and yielding the final product, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

For any multi-step synthesis, optimizing reaction conditions is critical for maximizing product yield and ensuring high selectivity. For the proposed synthesis of this compound, each step would require careful tuning.

| Step | Parameter | Conditions to Optimize | Desired Outcome |

| Amidoxime Formation | Reagents | Molar ratio of α-aminonitrile to hydroxylamine | Complete conversion of the nitrile |

| Solvent | Ethanol, Methanol, Water | Solubility of reactants, prevention of side reactions | |

| Catalyst/pH | Mild base (e.g., Na₂CO₃) or acid catalyst | Accelerate nucleophilic addition, prevent degradation | |

| Temperature | Room temperature to mild heating (e.g., 40-60 °C) | Balance reaction rate with stability of the product | |

| Cyclization | Reagent | Oxidizing agent (e.g., PIDA, NBS) or dehydrating agent | Efficient and selective N-O bond formation |

| Solvent | Aprotic solvents (e.g., DMF, Dichloromethane) | Ensure solubility and compatibility with the reagent | |

| Temperature | Room temperature to reflux | Drive the reaction to completion without decomposition | |

| Reaction Time | Monitored by TLC or LC-MS | Ensure full conversion of the intermediate |

The final cyclization step is particularly sensitive. The choice of oxidizing or dehydrating agent is paramount to favor the desired intramolecular reaction over potential intermolecular side reactions or decomposition. The reaction's progress would typically be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time for achieving the highest yield.

Isolation and Purification Techniques for this compound

Following the synthesis, a systematic approach to isolation and purification would be necessary to obtain the target compound in high purity. Standard laboratory techniques are employed for this class of heterocyclic compounds. researchgate.net

Initial Work-up : The first step often involves quenching the reaction and performing an initial separation. This could include pouring the reaction mixture into ice water to precipitate the crude product, which is then collected by filtration. If the product is soluble in an organic solvent, an aqueous wash followed by extraction is performed.

Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Potential solvents could include ethanol, methanol, or ethyl acetate (B1210297)/hexane mixtures.

Flash Column Chromatography : For more challenging separations or to remove closely related impurities, flash column chromatography is the method of choice. researchgate.net The crude material is loaded onto a column of silica (B1680970) gel and eluted with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. The purified fractions are then combined, and the solvent is removed under reduced pressure to yield the final product.

The purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Alternative and Emerging Synthetic Strategies

Modern synthetic chemistry prioritizes methodologies that are not only efficient but also align with the principles of green chemistry. For the synthesis of 1,2,5-oxadiazole analogues, this has led to the development of one-pot reactions, the use of microwave irradiation to accelerate reaction rates, and the exploration of novel catalysts to improve selectivity and reduce waste.

In the context of oxadiazole synthesis, various one-pot procedures have been developed. For instance, a novel one-pot approach for synthesizing 1,2,5-oxadiazole ring assemblies involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation step. researchgate.net Another relevant one-pot method provides a route to furoxans (1,2,5-oxadiazole-2-oxides), which are key precursors to 1,2,5-oxadiazoles. This is achieved through the reaction of cinnamyl alcohols with an excess of sodium nitrite (B80452) in an acetic acid-dimethylformamide mixture. researchgate.net While many one-pot methods focus on the 1,2,4- and 1,3,4-isomers, the underlying principles are often adaptable for the synthesis of 1,2,5-oxadiazole analogues. nih.govnih.gov

Table 1: Examples of One-Pot Syntheses for Oxadiazole Analogues

| Isomer | Starting Materials | Reagents/Conditions | Key Advantage |

|---|---|---|---|

| 1,2,5-Oxadiazole | Furoxanyl amidoximes, Aldehydes | Iodine-mediated oxidation | Direct assembly of the core structure. researchgate.net |

| 1,2,5-Oxadiazole-2-oxide | Cinnamyl alcohols | Excess NaNO₂, AcOH-DMF | Efficient formation of furoxan precursors. researchgate.net |

| 1,2,4-Oxadiazole (B8745197) | Amidoximes, Carboxylic acid esters | NaOH/DMSO (superbase medium) | Simple purification and operation at room temperature. nih.gov |

| 1,3,4-Oxadiazole | Acylhydrazides, Carboxylic acids | POCl₃ (dehydrating agent) | Avoids isolation of diacylhydrazine intermediate. nih.gov |

Microwave-assisted organic synthesis has become a valuable tool in modern chemistry, offering numerous benefits over conventional heating methods. ias.ac.in These advantages include dramatically reduced reaction times, improved product yields, enhanced purity, and consistency with green chemistry principles. wjarr.comresearchgate.net The technology allows for precise control over temperature and pressure, leading to more efficient and reliable outcomes. nih.gov

The application of microwave irradiation has been successfully employed in the synthesis of various oxadiazole isomers. For 1,2,4-oxadiazoles, methodologies have been developed using silica gel as a solid support or employing polymer-supported reagents, which simplifies the work-up process and often leads to high yields in a short time. nih.govacs.org Solvent-free, or "dry media," reactions under microwave conditions are particularly eco-friendly, as they eliminate the need for potentially hazardous solvents and can further accelerate the reaction. ias.ac.in These established microwave-assisted protocols for other oxadiazole isomers provide a strong foundation for developing rapid and efficient syntheses of 1,2,5-oxadiazole analogues. wjarr.comijpsm.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxadiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | wjarr.comnih.gov |

| Product Yield | Moderate to good | Good to excellent | ias.ac.inresearchgate.net |

| Energy Efficiency | Lower | Higher (direct heating of molecules) | nih.gov |

| Environmental Impact | Higher (solvent use, longer times) | Lower (often solvent-free, less energy) | ias.ac.inresearchgate.net |

| Process Control | Less precise | Highly precise temperature/pressure control | nih.gov |

Catalysis plays a crucial role in the synthesis of heterocyclic compounds by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. For the formation of 1,2,5-oxadiazoles (also known as furazans), specific catalytic methods have been developed to enhance efficiency.

A notable method involves the use of 1,1'-Carbonyldiimidazole (B1668759) (CDI) to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes. organic-chemistry.org This approach is particularly advantageous as it proceeds at ambient temperatures, well below the decomposition points of these energetic compounds, and demonstrates good functional group compatibility. organic-chemistry.org

While research into catalytic methods for 1,2,5-oxadiazoles continues, the broader field of oxadiazole chemistry offers insights into potential strategies. For example, metal-free catalysts like graphene oxide (GO) have been used for the synthesis of 1,2,4-oxadiazoles due to the dual acidic and oxidizing properties of the functional groups on its surface. nih.gov Other approaches for the 1,2,4-isomer have employed catalysts such as PTSA-ZnCl₂ and platinum(IV) complexes to facilitate cyclization reactions. nih.govorganic-chemistry.org These diverse catalytic systems highlight the potential for developing novel and highly efficient catalyzed routes for the synthesis of this compound and its derivatives.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound this compound is not sufficiently available to construct an article with the requested level of detail and specific research findings. While information exists for structurally related compounds, such as other derivatives of 1,2,5-oxadiazole or molecules containing a 4-fluorophenyl group, these are not suitable for a scientifically accurate and authoritative analysis of the target compound as per the strict outline provided.

The electronic and vibrational coupling between the 4-fluorophenyl moiety and the 1,2,5-oxadiazol-3-amine (B3056651) core is unique to this molecule. Therefore, extrapolating precise FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR data from analogous but distinct molecules would lead to inaccuracies and would not constitute a factual report on the specified compound.

To fulfill the request, published research containing the synthesis and detailed spectroscopic characterization of this compound would be required. As this specific information could not be located, it is not possible to generate the requested article at this time.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Fluorophenyl 1,2,5 Oxadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine. Techniques such as COSY, HSQC, and HMBC would provide definitive evidence for the covalent framework and the connectivity between the fluorophenyl and aminoxadiazole moieties.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily reveal the proton-proton coupling network within the 4-fluorophenyl ring. The aromatic region would display correlations between adjacent protons. The protons ortho to the fluorine atom (H-2'/H-6') would be expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both the neighboring meta protons (H-3'/H-5') and the fluorine atom. Similarly, the meta protons would show correlations to the ortho protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The HSQC spectrum would show clear correlation cross-peaks between the aromatic protons and their corresponding carbons (C-2'/C-6' and C-3'/C-5'). This technique would also confirm the chemical shifts of the protonated carbons in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity between the two ring systems. Long-range (2-3 bond) correlations are expected from the ortho protons (H-2'/H-6') of the phenyl ring to the oxadiazole carbon to which the ring is attached (C-4). Further key correlations would be observed from the amine protons (-NH₂) to both carbons of the oxadiazole ring (C-3 and C-4), confirming the position of the amino group.

| Correlation Type | Interacting Nuclei (¹H) | Interacting Nuclei (¹³C) | Inferred Structural Information |

|---|---|---|---|

| COSY | H-2'/H-6' ↔ H-3'/H-5' | - | Confirms proton arrangement on the fluorophenyl ring. |

| HSQC | H-2'/H-6' | C-2'/C-6' | Assigns chemical shift for ortho carbons. |

| HSQC | H-3'/H-5' | C-3'/C-5' | Assigns chemical shift for meta carbons. |

| HMBC | H-2'/H-6' | C-4, C-1' | Confirms the C-C bond linking the phenyl and oxadiazole rings. |

| HMBC | -NH₂ | C-3, C-4 | Confirms the position of the amino group on the oxadiazole ring. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and probing the structural integrity of the compound through fragmentation analysis. The molecular formula for this compound is C₈H₆FN₃O, with a calculated monoisotopic mass of approximately 179.05 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern of oxadiazoles (B1248032) often involves cleavage of the heterocyclic ring. researchgate.net A primary fragmentation pathway would likely involve the formation of a stable 4-fluorobenzonitrile (B33359) radical cation (m/z 121) through the cleavage of the C-C bond between the rings and rearrangement. Other expected fragments could arise from the loss of neutral species like nitric oxide (NO) or the cyanamide (B42294) radical (•NCN) from the oxadiazole ring. Studies on related 1,2,5-oxadiazole derivatives have shown complex fragmentation pathways involving rearrangements and losses of small neutral molecules. scielo.br

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 179 | [C₈H₆FN₃O]⁺• | - (Molecular Ion) |

| 121 | [C₇H₄FN]⁺• | •CN₂O |

| 95 | [C₆H₄F]⁺ | •C₂N₃O |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 5-Phenyl-1,3,4-oxadiazol-2-amine, allows for a detailed prediction of its key structural features. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would provide precise measurements of all geometric parameters. The 1,2,5-oxadiazole ring is expected to be essentially planar. researchgate.net The bond lengths within this ring would reflect its heterocyclic aromatic character. The C-F bond length in the phenyl ring should be consistent with standard values (approx. 1.35 Å). The C-C bond connecting the phenyl and oxadiazole rings would exhibit partial double bond character due to π-conjugation between the two aromatic systems. The exocyclic C-NH₂ bond length would be shorter than a typical C-N single bond, indicating delocalization of the nitrogen lone pair into the oxadiazole ring.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | O1-N2 | ~1.41 Å |

| Bond Length | N2=C3 | ~1.31 Å |

| Bond Length | C3-C4 | ~1.44 Å |

| Bond Length | C4=N5 | ~1.31 Å |

| Bond Length | N5-O1 | ~1.41 Å |

| Bond Length | C3-N(amine) | ~1.33 Å |

| Bond Length | C4-C1' | ~1.46 Å |

| Bond Angle | N-C-N(amine) | ~125° |

| Dihedral Angle | C(oxadiazole)-C(oxadiazole)-C(phenyl)-C(phenyl) | ~10-20° |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound would be governed by a network of intermolecular interactions. The primary interaction is expected to be hydrogen bonding involving the amine group. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can act as acceptors. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common motif in related amino-oxadiazole structures. researchgate.net

Conformational Analysis in Crystalline State

The most significant conformational feature of the molecule is the relative orientation of the fluorophenyl and oxadiazole rings. This is defined by the dihedral angle across the C4-C1' bond. Based on analogous structures, a near-coplanar arrangement is expected, with a small dihedral angle likely in the range of 10-20 degrees. researchgate.net This conformation allows for maximal electronic conjugation between the two π-systems, which contributes to the thermodynamic stability of the molecule. The planarity would be slightly distorted to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the oxadiazole ring.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl 1,2,5 Oxadiazol 3 Amine Derivatives

Impact of Substitutions on the Fluorophenyl Moiety on Molecular Properties and Interactions

The substitution pattern on the 4-phenyl ring of 3-amino-1,2,5-oxadiazole derivatives has been shown to significantly influence their biological activity and selectivity. In the context of antiplasmodial research, modifications to the aryl moiety at position 4 have demonstrated a strong dependence of both activity and cytotoxicity on the nature and position of the substituents.

For instance, a study on antiplasmodial 1,2,5-oxadiazoles revealed that compounds with a 4-(3,4-dialkoxyphenyl) substitution exhibited a positive impact on both activity and cytotoxicity. Specifically, the N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide derivative was identified as a highly promising compound due to its potent in vitro activity against Plasmodium falciparum and a very high selectivity index. nih.gov

In contrast, derivatives bearing nitro- and amino-phenyl groups at the 4-position were also investigated. The nitro-substituted compounds generally displayed higher antiplasmodial activity compared to their amino counterparts. Furthermore, within these series, the 4-substituted phenyl derivatives were found to be more active than their 3-substituted analogs. nih.gov However, these compounds exhibited lower selectivity compared to those with dialkoxyphenyl substitutions.

The following interactive table summarizes the antiplasmodial activity and cytotoxicity of selected 4-phenyl-substituted 3-(3-methylbenzamido)-1,2,5-oxadiazole derivatives.

| Compound ID | 4-Phenyl Moiety Substituent | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |

| 51 | 3-ethoxy-4-methoxy | 0.034 | 51.87 | 1526 |

| 52 | 4-ethoxy-3-methoxy | 0.275 | >60 | >218 |

| 53 | 4-nitro | 0.323 | 10.19 | 32 |

| 55 | 4-amino | 3.136 | >60 | >19 |

| 60 | 3-amino | 26.25 | >60 | >2 |

Data sourced from a study on antiplasmodial 1,2,5-oxadiazoles. nih.gov

Modification of the Amino Group: Amidation and Other Derivatizations

Modification of the 3-amino group of the 1,2,5-oxadiazole core, particularly through amidation, has been a key strategy in the development of potent bioactive compounds. The nature of the acyl group introduced can significantly impact the biological activity.

In the development of antiplasmodial agents based on the 4-substituted 3-amino-1,2,5-oxadiazole scaffold, a series of N-acyl derivatives were synthesized and evaluated. It was found that only benzamides, among the various acyl derivatives, exhibited promising activity. The substitution pattern on the phenyl ring of the benzamide (B126) moiety was also crucial for both activity and cytotoxicity. nih.govmdpi.com The most active compounds in this series were identified as 3-substituted or 3,4-disubstituted benzamides. mdpi.com

For example, the compound N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide demonstrated high antiplasmodial activity against a chloroquine-sensitive strain and even higher activity against a multiresistant strain. This highlights the importance of the specific substituents on the N-acyl moiety.

The following interactive table presents the antiplasmodial activity of selected N-acyl derivatives of a 3-aminofurazan parent compound.

| Compound ID | N-Acyl Moiety | PfNF54 IC50 (µM) | PfK1 IC50 (µM) |

| 13 | 3-(Trifluoromethyl)benzoyl | 0.019 | 0.007 |

| 14 | 3-Fluorobenzoyl | 0.049 | 0.108 |

| 15 | 4-Fluorobenzoyl | 0.098 | 0.055 |

| 28 | 3-(Pyrrolidin-4-yl)methyl | 0.192 | Not reported |

Data sourced from a study on N-acylated furazan-3-amine derivatives.

These results indicate that the electronic properties and steric bulk of the substituents on the benzamide ring play a critical role in the interaction with the biological target. The trifluoromethyl group in compound 13 , for instance, may enhance binding affinity through favorable electronic interactions.

Bioisosteric Replacements of the 1,2,5-Oxadiazole Ring and Their Consequences

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,5-oxadiazole (furazan) ring, while less common in medicinal chemistry compared to its 1,2,4- and 1,3,4-isomers, possesses unique electronic and steric properties that can be advantageous in certain applications. sci-hub.se

In a notable example of the strategic use of the furazan (B8792606) moiety, Merck's development of caspase-3 inhibitors demonstrated that the incorporation of a 1,2,5-oxadiazole ring led to enhanced activity and selectivity compared to other heterocycles like thiadiazole, pyrazole, triazole, and even the 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers. It was proposed that the furazan ring possesses the optimal steric and electronic features required for selective binding within the more polar and conformationally restricted active site of caspase-3. sci-hub.se

While direct bioisosteric replacement studies on 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine are not extensively documented, the principles of bioisosterism suggest that replacing the 1,2,5-oxadiazole ring with other five-membered heterocycles would likely have a profound impact on the compound's biological activity. For instance, replacement with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole would alter the geometry, dipole moment, and hydrogen bonding capabilities of the molecule, leading to different interactions with biological targets. The choice of a bioisosteric replacement would depend on the specific therapeutic target and the desired physicochemical properties.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound derivatives is essential for understanding their interaction with biological receptors and for the rational design of more potent analogs.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy conformers. These predicted conformations can then be used in molecular docking studies to simulate the binding of the molecule to its biological target. Understanding the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when it binds to its receptor—is a key goal of such studies. This knowledge can then be used to design new derivatives with a higher propensity to adopt this bioactive conformation, potentially leading to increased potency.

Computational SAR and QSAR Modeling Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are powerful tools for elucidating the SAR of a series of compounds and for designing new molecules with improved biological activity.

A QSAR study on a series of 1,2,5-oxadiazole derivatives has been conducted to correlate their electronic structures and physicochemical properties with their biological activity. researchgate.net Such studies typically involve the calculation of a variety of molecular descriptors, including:

Electronic descriptors: Net charges, dipole moments, and electron affinities, which can provide insights into the electrostatic interactions and reactivity of the molecules.

Steric descriptors: Molecular volume and surface area, which are related to the size and shape of the molecule and its ability to fit into a binding pocket.

Hydrophobic descriptors: LogP, which is a measure of the lipophilicity of the molecule and its ability to cross cell membranes.

By developing a mathematical model that relates these descriptors to the observed biological activity, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity.

Molecular docking is another valuable computational technique that can be used to study the interaction of this compound derivatives with their biological targets at the atomic level. For example, in a study of 1,2,5-oxadiazole derivatives with antiproliferative activity, molecular docking was used to investigate their interaction with topoisomerase I. nih.gov These studies can reveal the specific binding mode of the compounds, including the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. This information can then be used to guide the design of new derivatives with improved binding affinity.

For instance, a docking study on a series of 1,2,4-oxadiazole derivatives as sortase A inhibitors identified that hydrogen bond donor moieties in one of the aromatic rings were essential for activity, and a hydrophobic substituent was crucial in another region of the molecule. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

Mechanistic Biological Research and Target Engagement of 4 4 Fluorophenyl 1,2,5 Oxadiazol 3 Amine Pre Clinical/in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

The 1,2,5-oxadiazole scaffold, particularly when substituted with moieties like 4-fluorophenyl, has been a foundation for developing inhibitors against a range of enzymes critical to cellular processes and disease progression.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. crossfire-oncology.comnih.gov The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, create an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. crossfire-oncology.com Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

Derivatives based on the oxadiazole core have been investigated for their IDO1 inhibitory potential. For instance, 4-amino-N-(3-chloro-4-fluorophenyl)-N´-hydroxy-1,2,5-oxadiazole-3-carboximidamide has demonstrated an IC50 value of 109 nM against the human IDO1 enzyme, indicating potent inhibition. nih.gov The development of small-molecule inhibitors targeting IDO1 is a key strategy in oncology to reverse the enzyme's immunosuppressive effects and enhance anti-tumor immune responses. crossfire-oncology.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-amino-N-(3-chloro-4-fluorophenyl)-N´-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Human IDO1 | 109 |

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular functions, including mitosis and cell division. nih.gov Disruption of microtubule dynamics is a well-established mechanism for anticancer agents. nih.govtandfonline.com Compounds containing oxadiazole rings have been identified as potent tubulin polymerization inhibitors. nih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules, which leads to mitotic arrest and subsequent cell death. mdpi.com

Research into 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share structural similarities with tubulin inhibitors like Combretastatin A-4, has shown that these compounds effectively inhibit tubulin polymerization in a concentration-dependent manner. tandfonline.com This inhibition disrupts microtubule dynamics within cells, causing them to arrest in the G2/M phase of the cell cycle and undergo apoptosis. tandfonline.com The 1,3,4-oxadiazole (B1194373) ring, in particular, can act as a stable and flat aromatic linker, orienting the molecule correctly for binding to biological targets like tubulin. nih.gov

The versatility of the oxadiazole scaffold has led to its investigation against several other key enzyme targets.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system responsible for the degradation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for treating neurological disorders like Alzheimer's disease. nih.gov Various 1,3,4-oxadiazole derivatives have demonstrated potent, reversible inhibition of human AChE. nih.govmdpi.com For example, certain derivatives have shown IC50 values in the low micromolar range against AChE. nih.govnih.gov

Kinases: Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. rsc.org Consequently, kinase inhibitors are a major class of anticancer drugs. nih.gov The 4-fluorophenyl motif is recognized as important for molecular binding within the ATP pocket of kinases like p38α MAPK. nih.gov A series of azastilbene derivatives featuring a 1,2,4-oxadiazole-5-one system showed good inhibitory activity against p38α kinase, with IC50 values in the range of 0.10–5.1 µM. nih.gov

Topoisomerases: DNA topoisomerases (Topo I and Topo II) are enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov They are validated targets for anticancer drugs. nih.govresearchgate.net Research on 2-substituted benzoxazoles, which are structurally related to oxadiazoles (B1248032), has identified compounds that inhibit both human Topo I and Topo IIα. For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was found to be an effective Topo I inhibitor with an IC50 value of 104 µM. researchgate.net

Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov Inhibition of TS leads to the cessation of cell growth and proliferation, making it an important target in cancer chemotherapy. nih.govmdpi.com Hybrids incorporating 1,3,4-oxadiazole and 1,2,3-triazole moieties have been synthesized and shown to inhibit the thymidylate synthase enzyme, with some compounds exhibiting IC50 values of 2.52 µM and 4.38 µM. mdpi.com

| Enzyme Target | Compound Class | Reported IC50 Values | Reference |

|---|---|---|---|

| p38α MAPK (Kinase) | 1,2,4-Oxadiazole-5-ones | 0.10–5.1 µM | nih.gov |

| Topoisomerase I | 2-Substituted Benzoxazoles | 104 µM | researchgate.net |

| Thymidylate Synthase | 1,3,4-Oxadiazole Hybrids | 2.52 µM | mdpi.com |

| Acetylcholinesterase | 1,3,4-Oxadiazole Derivatives | 0.83 µM | nih.gov |

Molecular Interactions with Biological Macromolecules

Understanding the specific molecular interactions between a compound and its biological target is fundamental to mechanistic research and rational drug design.

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand within the active site of a target protein. Such studies have been instrumental in elucidating the interactions of oxadiazole-containing compounds with their respective enzyme targets.

For tubulin inhibitors , docking studies have shown that 1,3,4-oxadiazole derivatives can fit efficiently within the hydrophobic cavity of the tubulin–combretastatin A4 complex. nih.gov Key interactions often involve hydrophobic contacts with residues such as Leu252, Ala250, Leu248, Cys241, and Val238. nih.gov A docking score of -8.030 kcal/mol has been reported for a potent derivative, indicating strong binding affinity. nih.gov

In the case of kinase inhibition , molecular modeling supports biological data by showing that oxadiazole derivatives can assume a reasonable binding mode in the ATP binding pocket of kinases like p38α. nih.gov The 4-fluorophenyl motif often plays a crucial role in these interactions. nih.gov Similarly, for EGFR tyrosine kinase, docking studies of oxadiazole analogues revealed interactions with active site residues like Leu792 and Met793, with reported docking scores around -5.433. hilarispublisher.com

Docking analyses of acetylcholinesterase inhibitors have revealed that the 1,3,4-oxadiazol-2-amine (B1211921) core can form key hydrogen bonding and van der Waals interactions within the active site cleft of the enzyme. nih.gov

While the primary mechanisms of action for many oxadiazole derivatives involve enzyme inhibition, some related heterocyclic compounds have been shown to interact with nucleic acids. For example, studies on 4-amino-6-oxo-2-vinylpyrimidine (AOVP), a compound designed for selective reaction with guanine (B1146940), have demonstrated its ability to form crosslinks with guanine and thymine (B56734) in DNA, and with guanine in RNA. nih.gov Such DNA interstrand crosslinks (ICLs) are a primary mechanism for the cytotoxic activity of many clinical anticancer drugs. nih.gov While direct evidence for the interaction of 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine with DNA or RNA is not detailed in the provided sources, the reactivity of similar heterocyclic systems suggests a potential area for future investigation.

Cellular Mechanism of Action in In Vitro Systems (excluding clinical outcomes)

The in vitro cellular mechanism of this compound and its analogs is an area of active investigation, primarily centered on their potential as therapeutic agents. Research into the broader class of 1,2,5-oxadiazoles has revealed diverse biological activities, including anticancer and enzyme-inhibiting properties. mdpi.com The core of its mechanism appears to be the targeted interaction with key cellular proteins, leading to the disruption of pathways essential for disease progression. evitachem.com

Cell Line-Based Efficacy Studies (e.g., antiproliferative effects, enzyme activity modulation)

Derivatives of 1,2,5-oxadiazol-3-amine (B3056651) have demonstrated significant efficacy in various cell-based assays, particularly highlighting their antiproliferative and enzyme-modulating capabilities.

Antiproliferative Activity: The this compound scaffold is a key component in compounds designed for cancer therapy. Studies on related substituted 1,2,5-oxadiazoles and other oxadiazole isomers have shown potent antiproliferative effects across a range of human cancer cell lines. For instance, pyrrole-substituted 1,2,5-oxadiazoles are known to inhibit proliferation in cultured human cancer cells. mdpi.com Investigations into other analogs have identified significant activity against cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), Caco-2 (colorectal cancer), and SNB-75 (CNS cancer). nih.govresearchgate.netmdpi.com One study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues reported that the compound with a 3,4,5-trimethoxyphenyl substitution demonstrated significant growth inhibition against SNB-19 and NCI-H460 cancer cell lines at a 10 µM concentration. nih.gov

Enzyme Activity Modulation: A primary mechanism for the observed cellular efficacy is the inhibition of key enzymes. The 4-(4-fluorophenyl) analog has been noted for its selective kinase inhibition, marking it as a promising candidate for cancer treatment. A complex derivative, GSK269962A, is a highly potent inhibitor of Rho kinase, with an IC₅₀ value of 1.6 nM. Furthermore, research on other structurally similar oxadiazoles has revealed inhibitory activity against other crucial enzymes:

Tubulin: Certain oxadiazole-linked compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division. This leads to mitotic arrest and subsequent cell death. nih.gov

Monoamine Oxidase (MAO): A study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a related oxadiazole, demonstrated potent and highly selective inhibition of the MAO-B isoform with an IC₅₀ value of 0.036 μM. mdpi.com This highlights the potential for developing isoform-specific inhibitors from this chemical class for neurodegenerative disorders.

Acetylcholinesterase (AChE): Various oxadiazole derivatives have been evaluated as inhibitors of AChE, an enzyme relevant to Alzheimer's disease. semanticscholar.org

| Compound Class/Derivative | Assay Type | Target Cell Line / Enzyme | Observed Effect / Potency | Reference |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)-analog | Enzyme Inhibition | Kinases | Selective kinase inhibition | |

| GSK269962A (Oxadiazole derivative) | Enzyme Inhibition | Rho kinase | IC₅₀ = 1.6 nM | |

| Pyrrole-substituted 1,2,5-oxadiazoles | Antiproliferative Assay | Human cancer cell lines | Inhibition of proliferation | mdpi.com |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Enzyme Inhibition | MAO-A / MAO-B | Selective MAO-B inhibition (IC₅₀ = 0.036 µM) | mdpi.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Antiproliferative Assay | SNB-19, NCI-H460 | Significant growth inhibition (PGI = 65.12 and 55.61, respectively) | nih.gov |

Cellular Pathway Perturbation Analyses

The engagement of this compound and its analogs with specific molecular targets leads to significant perturbations of cellular signaling pathways. evitachem.com The observed antiproliferative effects are often the result of disrupting fundamental cellular processes.

Apoptosis Induction: Inhibition of signaling kinases, such as EGFR and Src, by related oxadiazole compounds has been shown to trigger apoptosis in cancer cells. By blocking these upstream regulators, the compounds can disrupt survival signals and activate programmed cell death cascades.

Cell Cycle Arrest: A key mechanism for anticancer oxadiazoles is the inhibition of tubulin polymerization. nih.gov This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is an arrest of the cell cycle, typically at the G2/M phase, which ultimately leads to cell death.

Modulation of Signaling Pathways: The interaction of these compounds with cellular receptors can modulate their activity and influence downstream signaling pathways that are critical for cell growth and proliferation. evitachem.com The specific pathways affected depend on the precise molecular target of the derivative .

Pharmacological Profile Determination in Pre-clinical Models (Limited to in vitro/mechanistic aspects, e.g., metabolic stability, target specificity)

The preclinical pharmacological profile of compounds based on the this compound structure focuses on in vitro characteristics that predict their potential behavior in more complex biological systems.

Metabolic Stability: The metabolic stability of a drug candidate is a critical parameter, often assessed in early-stage discovery using in vitro systems like liver microsomes. While specific data for this compound is not extensively published, studies on other molecules containing a fluorophenyl group have focused on improving metabolic stability. For example, research on a series of alicyclic amines showed that structural modifications, such as replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring system, led to improved metabolic stability in rat liver microsomes. nih.gov Such studies are crucial for optimizing the oxadiazole scaffold to reduce metabolic breakdown and enhance bioavailability.

Target Specificity: Target specificity is a hallmark of a well-designed therapeutic agent, as it minimizes off-target effects. The oxadiazole class has shown potential for high target specificity. A notable example is the selective inhibition of monoamine oxidase (MAO) isoforms. One 1,2,4-oxadiazole (B8745197) derivative demonstrated an IC₅₀ value of 0.036 μM for MAO-B, while its inhibition of MAO-A was significantly weaker (IC₅₀ = 150 μM). mdpi.com This represents a selectivity index of over 4000-fold for MAO-B. This high degree of isoform specificity underscores the potential to develop highly targeted inhibitors from this chemical family for specific therapeutic applications. mdpi.com

| Pharmacological Parameter | In Vitro Model / Method | Finding / Observation | Relevance | Reference |

|---|---|---|---|---|

| Metabolic Stability | Rat Liver Microsomes | Structural modifications on related fluorophenyl amines improved stability. | Indicates potential for optimizing the metabolic profile of oxadiazole compounds. | nih.gov |

| Target Specificity | Recombinant Human MAO-A/MAO-B Enzyme Assay | A related oxadiazole showed >4000-fold selectivity for MAO-B over MAO-A. | Demonstrates the scaffold's capacity for high target selectivity. | mdpi.com |

Derivatization Strategies and Analogue Exploration for Academic Inquiry

Synthesis of Novel Amino-Substituted 1,2,5-Oxadiazole Derivatives

Common derivatization reactions include acylation to form amides, which is a widely used strategy in medicinal chemistry. For instance, N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic organic compound that incorporates a methoxybenzamide moiety through the formation of an amide bond with the amino group. evitachem.com This approach has been used to generate libraries of benzamide (B126) derivatives for biological screening. nih.gov Another strategy involves the reaction of the amino group with aldehydes or ketones to form Schiff bases. This method was used to prepare Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole by reacting it with various substituted 2-hydroxy-benzaldehydes. researchgate.net These reactions highlight the utility of the amino group as a handle for creating diverse chemical libraries.

| Derivative Type | Synthetic Method | Key Reagents | Example Product |

|---|---|---|---|

| Amide | Acylation | Acid Chlorides / Anhydrides | N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide evitachem.com |

| Schiff Base (Imine) | Condensation | Aldehydes / Ketones | 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol researchgate.net |

Introduction of Diverse Aryl and Heteroaryl Substituents at Position 4

Modification of the substituent at the C-4 position is fundamental for exploring the SAR of this chemical series. The 4-fluorophenyl group can be replaced with a variety of other aromatic and heteroaromatic rings to investigate the effects of electronics, sterics, and specific intermolecular interactions on biological activity.

The synthesis of the core structure, 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine, can be achieved from a nitrile precursor. nih.gov Specifically, the starting nitrile is dissolved in a solvent like methanol, followed by the addition of hydroxylamine (B1172632) hydrochloride and a base such as sodium bicarbonate in water, with the reaction mixture being refluxed. nih.gov This general approach can be adapted to synthesize analogues with different aryl or heteroaryl groups at the C-4 position by starting with the appropriately substituted nitrile. A more general method for creating 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of bisoximes, which can be induced by reagents like 1,1'-carbonyldiimidazole (B1668759) at ambient temperatures. researchgate.net This method offers a mild route to these heterocyles, improving compatibility with various functional groups. researchgate.net

| Synthetic Approach | Key Precursors | Description |

|---|---|---|

| Cyclization from Nitriles | Substituted Aryl/Heteroaryl Nitriles, Hydroxylamine | A common route where a substituted nitrile is reacted with hydroxylamine to form an amidoxime (B1450833), which then cyclizes to the 3-amino-1,2,5-oxadiazole ring. nih.gov |

| Cyclization of Bisoximes | Glyoximes (Bisoximes) | A mild method where bisoximes are cyclized using reagents like 1,1'-carbonyldiimidazole to form the 1,2,5-oxadiazole ring. researchgate.net |

Scaffold Hybridization with Other Biologically Relevant Moieties

Molecular hybridization involves combining the 1,2,5-oxadiazole scaffold with other known pharmacophores or biologically active molecules to create a single hybrid compound. This strategy aims to produce chimeric molecules with potentially synergistic or novel biological activities by targeting multiple biological pathways or by improving pharmacokinetic profiles.

The 1,2,5-oxadiazole ring, particularly its N-oxide form (furoxan), is recognized for its ability to release nitric oxide (NO) under physiological conditions. researchgate.net This property has been exploited to design hybrid agents. For example, 3,4-diphenyl-1,2,5-oxadiazole-2-oxides have been synthesized and evaluated as hybrid cyclooxygenase (COX) inhibitor/nitric oxide donor agents. nih.gov Another approach involves linking the oxadiazole core to complex natural product scaffolds. Hybrids of 1,2,5-oxadiazoles tethered to ursane (B1242777) and lupane (B1675458) triterpenoid (B12794562) cores via a 1,2,3-triazole linker have been synthesized to explore their cytotoxic activities. researchgate.net Furthermore, the design of hybrid molecules containing an oxadiazole moiety is considered a promising strategy for the development of new drug molecules in general. nih.gov

| Hybrid Moiety | Linker Strategy | Target/Application | Example Class |

|---|---|---|---|

| COX-2 Inhibitor Pharmacophore | Direct fusion/substitution | Hybrid COX-2 Inhibition / NO Donation | 3,4-diphenyl-1,2,5-oxadiazole-2-oxides nih.gov |

| Triterpenoids (Ursane/Lupane) | 1,2,3-Triazole linker | Anticancer | 1,2,5-oxadiazole-triazole-triterpenoid conjugates researchgate.net |

| Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor Scaffold | Modification of side chain | Antitumor | 1,2,5-oxadiazole-3-carboximidamide derivatives nih.gov |

Exploration of Isomeric Oxadiazole Analogues for Comparative Studies (e.g., 1,3,4-oxadiazoles)

For comparative academic inquiry, synthesizing and studying isomeric analogues of the 1,2,5-oxadiazole ring is highly valuable. Oxadiazoles (B1248032) exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). researchgate.net Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry due to their chemical stability and broad spectrum of biological activities. nih.govnih.govnih.gov

The 1,3,4-oxadiazole ring is a common structural motif in compounds with a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comjchemrev.com These derivatives are often synthesized via the cyclization of diacylhydrazines or the oxidative cyclization of acylthiosemicarbazides. nih.govnih.gov The 1,2,4-oxadiazole (B8745197) isomer is also prevalent in many drug candidates and can be synthesized through methods like the 1,3-dipolar cycloaddition of nitrile oxides with nitriles or the acylation of amidoximes. mdpi.comresearchgate.net

Comparative studies have revealed differences in the physicochemical properties of these isomers. For example, a systematic study concluded that the 1,3,4-oxadiazole motif is often superior to the 1,2,4-isomer regarding pharmaceutical properties, attributing this to a higher dipole moment which can lead to lower lipophilicity and better aqueous solubility. mdpi.com Such comparative data is crucial for rational drug design, as the choice of isomer can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

| Isomer | Common Synthetic Precursors | General Properties & Activities |

|---|---|---|

| 1,2,5-Oxadiazole | Nitriles, Bisoximes (Glyoximes) nih.govresearchgate.net | Can function as nitric oxide (NO) donors (as N-oxides); explored as anticancer and anti-inflammatory agents. researchgate.netnih.gov |

| 1,3,4-Oxadiazole | Acid Hydrazides, Diacylhydrazines, Acylthiosemicarbazides nih.govnih.gov | Chemically stable; widely used as a bioisostere for esters and amides; exhibits broad biological activities (antibacterial, anticancer, etc.). nih.govmdpi.comjchemrev.com |

| 1,2,4-Oxadiazole | Amidoximes, Nitriles, Nitrile Oxides mdpi.comresearchgate.net | Stable scaffold used in numerous drugs; can act as bioisosteric replacement; wide range of pharmacological activities reported. nih.govbeilstein-journals.org |

Future Research Directions and Unexplored Avenues for 4 4 Fluorophenyl 1,2,5 Oxadiazol 3 Amine

Advanced Spectroscopic Probes and Imaging Agents Based on the Compound

The inherent structural and electronic properties of the 1,2,5-oxadiazole (furazan) ring system present an opportunity for the development of novel molecular probes. Oxadiazole derivatives are known to possess valuable optical properties, including the ability to enhance the quantum yield of fluorescence, making them suitable for applications such as organic light-emitting diodes and laser dyes. mdpi.com This potential can be harnessed to develop advanced research tools based on the 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine scaffold.

Future work could focus on modifying the core structure to create fluorescent probes for biological imaging. For instance, the amine group could be functionalized with specific targeting moieties to allow for the visualization of particular cells, tissues, or subcellular components. Furthermore, the presence of the 4-fluorophenyl group is particularly advantageous, as the fluorine-19 isotope is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and can be developed into a positron emission tomography (PET) tracer. researchgate.net Such probes could be invaluable for studying biological processes in real-time and for diagnostic applications, such as β-amyloid imaging in Alzheimer's disease research. researchgate.netnih.gov

| Potential Application | Key Structural Feature | Rationale and Research Goal |

|---|---|---|

| Fluorescent Imaging Probes | 1,2,5-Oxadiazole Core | The oxadiazole ring can enhance fluorescence quantum yield. mdpi.com Research would involve synthesizing derivatives to tune emission wavelengths and target specific biological molecules. |

| 19F NMR Spectroscopy | 4-Fluorophenyl Group | The fluorine atom provides a distinct NMR signal, enabling studies of compound binding and conformational changes in complex biological environments. |

| PET Imaging Agents | 4-Fluorophenyl Group | The fluorine can be substituted with the 18F radioisotope, creating a PET tracer for non-invasive in vivo imaging of drug distribution and target engagement. researchgate.net |

Investigation of Allosteric Modulation or Novel Binding Sites

While research may have focused on the primary or orthosteric binding sites of targets, a significant unexplored avenue is the potential for this compound and its analogues to act as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary binding site, offering a more nuanced way to control receptor activity with potentially higher selectivity and fewer side effects.

Notably, derivatives of the isomeric 1,2,4-oxadiazole (B8745197) have been successfully developed as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), demonstrating antipsychotic-like properties. tandfonline.comnih.govnih.gov This precedent strongly suggests that the 1,2,5-oxadiazole scaffold could also interact with allosteric sites on G protein-coupled receptors (GPCRs) or other enzyme classes. Future research should employ high-throughput screening and computational methods to investigate the compound's ability to modulate target activity in the presence of the endogenous ligand. Furthermore, structure-based virtual screening has already proven effective in identifying 1,2,5-oxadiazoles as inhibitors of novel targets like SUMO-specific protease 2 (SENP2), underscoring the scaffold's potential for discovering previously unknown binding interactions. nih.gov

Exploration of Cooperative Binding Mechanisms with Other Ligands

Cooperative binding, where the binding of one ligand to a receptor influences the affinity of another ligand, is a fundamental mechanism in biology that allows for fine-tuned regulation of cellular processes. nih.gov An unexplored area is whether this compound can participate in such mechanisms.

Future studies could investigate if the compound can bind to a multi-subunit protein complex or receptor in concert with other known ligands. This could manifest as positive cooperativity, where the compound enhances the binding or efficacy of another drug, or negative cooperativity (anti-cooperativity), where it reduces it. nih.govnih.gov Such research would require sophisticated biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to precisely measure the binding affinities in multi-ligand systems. Discovering a cooperative binding mechanism could open pathways for developing novel combination therapies where the compound acts synergistically with another agent to produce a greater therapeutic effect.

Development of Chemoinformatic Tools for Predictive Design of 1,2,5-Oxadiazole Derivatives

As the volume of data on 1,2,5-oxadiazole derivatives grows, there is a compelling need to develop specialized chemoinformatic tools to guide future drug discovery efforts. These computational models can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are synthesized.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models to correlate specific structural features of 1,2,5-oxadiazole analogues with their biological activity.

Pharmacophore Modeling: Defining the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen large virtual libraries for new hits.

Molecular Docking and Virtual Screening: Utilizing the known structures of biological targets to predict how novel 1,2,5-oxadiazole derivatives will bind, as has been successfully used to identify SENP2 inhibitors. nih.gov

ADME/Tox Prediction: Creating models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new analogues, helping to prioritize compounds with favorable drug-like properties. nih.gov

A field-based disparity analysis has already been used to provide indications about the electrostatic and hydrophobic features that underlie the cytotoxicity of some 1,2,5-oxadiazoles, demonstrating the power of these approaches. nih.gov

Application of Machine Learning in Predicting Activities and Synthetic Routes for Analogues

Machine learning (ML) offers a powerful extension of traditional chemoinformatic methods, capable of identifying complex, non-linear patterns in large datasets. mdpi.com The application of ML could significantly advance research on this compound and its derivatives.

One major application is in the prediction of biological activity. Supervised ML models, such as random forests or neural networks, can be trained on existing experimental data to predict the activity of novel, untested analogues with high accuracy. mdpi.com This allows for the efficient prioritization of the most promising candidates for synthesis. Another transformative application is in computer-aided synthesis planning (CASP). ML models can be trained on vast reaction databases to predict the yields of specific chemical transformations or even propose entire multi-step synthetic routes for novel oxadiazole derivatives. nih.govchemrxiv.org This can save significant time and resources in the laboratory by identifying the most viable synthetic pathways.

| Machine Learning Application | Objective | Potential Impact |

|---|---|---|

| Activity Prediction (QSAR) | To build models that predict the biological potency (e.g., IC50) of virtual analogues. mdpi.com | Accelerates hit-to-lead optimization by focusing synthetic efforts on compounds with the highest predicted activity. |

| Synthesis Prediction (CASP) | To predict reaction outcomes and yields or to design optimal synthetic routes for new analogues. nih.gov | Reduces synthetic chemistry costs and timelines by avoiding low-yield reactions and identifying efficient pathways. |

| De Novo Design | To generate entirely new molecular structures optimized for a specific activity profile. | Expands the accessible chemical space and can lead to the discovery of novel and highly potent compounds. |

Elucidation of Broader Biological System Interactions beyond Known Targets

The biological activity of this compound may not be limited to a single, well-defined molecular target. The 1,2,5-oxadiazole scaffold is present in compounds with a wide array of biological activities, including roles as carbonic anhydrase inhibitors, antibacterial agents, and anticancer agents, implying that this chemical class can interact with numerous biological systems. nih.govmdpi.com

Future research should aim to elucidate the broader systems-level impact of the compound. Modern chemical biology techniques can be employed for this purpose:

Chemical Proteomics: Using affinity-based probes derived from the parent compound to identify its direct protein binding partners within a complex cellular lysate.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays to identify unexpected biological effects, which can then be used to infer its mechanism of action.

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the entire proteome upon compound treatment to identify direct and indirect targets in an unbiased manner.

These approaches can help construct a comprehensive interaction map, revealing not only the primary mechanism of action but also potential off-target effects and opportunities for drug repurposing.

Theoretical Design of Next-Generation Analogues with Tuned Interaction Profiles

Quantum mechanical and molecular modeling methods provide the tools to rationally design next-generation analogues with precisely tuned properties. Theoretical calculations, such as Density Functional Theory (DFT), can be used to systematically study how structural modifications to the this compound scaffold affect its electronic and steric properties. nih.gov

This in silico design process allows researchers to:

Optimize Binding Affinity: Modify substituents to enhance specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with a target protein.

Tune Selectivity: Introduce changes that favor binding to a desired target over closely related off-targets.

Modulate Physicochemical Properties: Alter the molecule's polarity, solubility, and metabolic stability by changing functional groups, guided by calculations of properties like electrostatic potential and HOMO/LUMO energy levels. nih.gov

This approach has been successfully applied to the design of oxadiazole-based energetic materials, where DFT calculations were used to predict detonation properties and guide the synthesis of improved compounds. nih.gov A similar strategy can be applied to fine-tune the compound for therapeutic applications, creating a library of virtual analogues with optimized interaction profiles before committing to chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized for scalability?

The synthesis typically involves cyclization of precursor azides or nitriles under thermal or microwave-assisted conditions. For example, microwave-assisted reactions using urea and brominated intermediates (e.g., 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide) in DMF at 433 K for 10 minutes yield high-purity products with ~81% efficiency . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalysis : Base catalysts (e.g., NaHCO₃) improve cyclization efficiency.

- Temperature control : Microwave irradiation reduces side reactions compared to conventional heating.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Dihedral angles : The oxadiazole ring forms angles of 35.72° with the 4-fluorophenyl group and 30.00° with heteroaromatic substituents .

- Hydrogen bonding : Amino groups act as donors, forming N–H···N bonds (1.99–2.03 Å) with adjacent heterocycles, stabilizing the crystal lattice .

- Data refinement : R factors <0.1 and data-to-parameter ratios >10 ensure reliability .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations and molecular docking are used to:

- Determine electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the oxadiazole ring.

- Simulate target binding : For example, p38αMAP kinase inhibition is predicted via interactions with the ATP-binding pocket, where the 4-fluorophenyl group enhances hydrophobic contacts .

- Assess metabolic stability : Predict sites of oxidative metabolism (e.g., fluorophenyl C–F bond stability) using QSAR models .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 100 µM).

- Structural benchmarking : Correlate activity with substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance kinase affinity) .

- Control experiments : Verify purity (>95% by HPLC) and confirm absence of off-target effects via counter-screening .

Q. How do hydrogen bonding networks influence the solid-state stability of this compound?

SC-XRD data reveal two intermolecular N–H···N interactions:

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of 1,2,5-oxadiazole derivatives?

- Variable selection : Test substituents at positions 3 and 4 of the oxadiazole ring (e.g., aryl vs. alkyl groups).

- Data collection : Use high-throughput screening (HTS) for bioactivity and LC-MS for metabolic profiling.

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to decouple electronic, steric, and lipophilic effects .

Methodological Challenges

Q. How can crystallographic data from related compounds inform polymorph screening for this compound?

- Lattice energy comparison : Use software (e.g., Mercury) to calculate packing efficiencies of analogous structures .

- Solvent screening : Test crystallization in methanol/ethyl acetate (common for oxadiazoles) and monitor for solvate formation .

- Thermal analysis : DSC/TGA identifies polymorph transitions (e.g., enantiotropic vs. monotropic) .

Q. What analytical techniques validate the absence of synthetic byproducts (e.g., regioisomers) in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro